![molecular formula C24H25N3O3S2 B4709472 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea
Overview
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea, commonly known as DQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DQ-1 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. DQ-1 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, DQ-1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DQ-1 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-1 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. Additionally, DQ-1 has been shown to reduce oxidative stress and inflammation in the brain, protecting neurons from damage. DQ-1 has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DQ-1 in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DQ-1 has shown neuroprotective and anti-inflammatory effects, making it a potential treatment for neurological and inflammatory diseases. However, one limitation of using DQ-1 in lab experiments is its potential toxicity. Studies have shown that DQ-1 can be toxic to certain cell types at high concentrations, and further research is needed to determine the optimal dosage and safety profile of DQ-1.
Future Directions
There are several future directions for research on DQ-1. One direction is to further investigate its potential as a cancer treatment, including its efficacy in different types of cancer and its potential in combination with other cancer treatments. Another direction is to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and safety profile of DQ-1 for use in humans.
Scientific Research Applications
DQ-1 has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that DQ-1 can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DQ-1 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. DQ-1 has also shown anti-inflammatory effects in various animal models, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(4-ethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-21-13-9-19(10-14-21)25-24(31)26-20-11-15-22(16-12-20)32(28,29)27-17-5-7-18-6-3-4-8-23(18)27/h3-4,6,8-16H,2,5,7,17H2,1H3,(H2,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVITHVKYPSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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